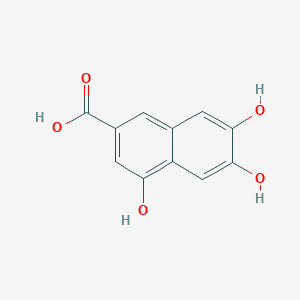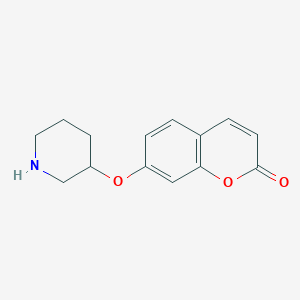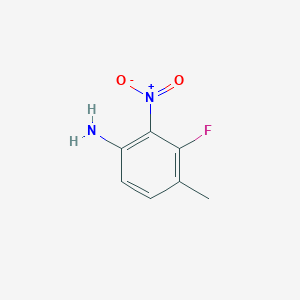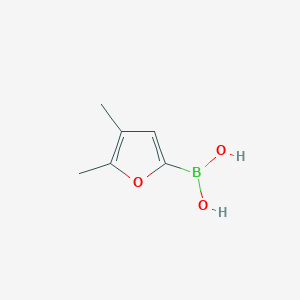![molecular formula C9H12N6S B15364884 7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine is a chemical compound that belongs to the class of thiazolo[5,4-d]pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine typically involves the reaction of thiazolo[5,4-d]pyrimidin-5-amine with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. Catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are typically carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and advanced materials.
Mecanismo De Acción
The mechanism by which 7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Thiazolo[5,4-d]pyrimidin-5-amine: A closely related compound without the piperazine group.
Piperazine derivatives: Other compounds containing the piperazine moiety.
Thiazole derivatives: Compounds with a thiazole ring structure.
Uniqueness: 7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine is unique due to its combination of the thiazolo[5,4-d]pyrimidin-5-amine core and the piperazine group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H12N6S |
|---|---|
Peso molecular |
236.30 g/mol |
Nombre IUPAC |
7-piperazin-1-yl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C9H12N6S/c10-9-13-7(15-3-1-11-2-4-15)6-8(14-9)16-5-12-6/h5,11H,1-4H2,(H2,10,13,14) |
Clave InChI |
XCIJWCACAFDGLA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C3C(=NC(=N2)N)SC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


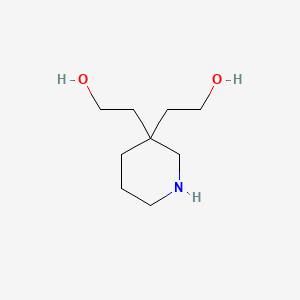
![Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate](/img/structure/B15364811.png)

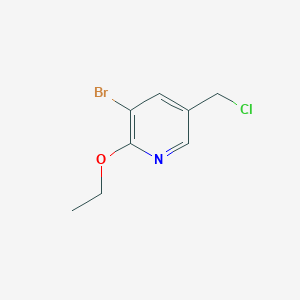
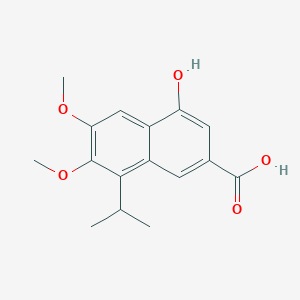
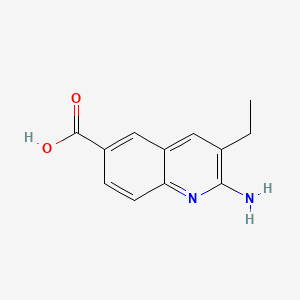

![2-Chloro-4-(methylamino)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15364854.png)
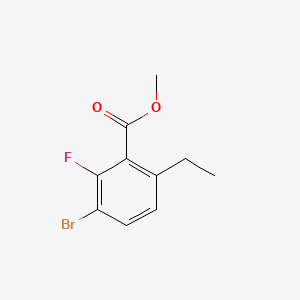
![1,1-Dimethylethyl (2R)-2-{[(chloroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B15364864.png)
